N-(3-chloro-4-methoxyphenyl)-2-(6-oxa-9-azaspiro[4.5]decan-9-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(6-oxa-9-azaspiro[4.5]decan-9-yl)acetamide: is a synthetic organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-oxa-9-azaspiro[4.5]decan-9-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-22-15-5-4-13(10-14(15)18)19-16(21)11-20-8-9-23-17(12-20)6-2-3-7-17/h4-5,10H,2-3,6-9,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOLIKXINNMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCOC3(C2)CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(6-oxa-9-azaspiro[4.5]decan-9-yl)acetamide typically involves several key steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an azaspiro moiety can undergo cyclization in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
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Introduction of the Acetamide Group: : The acetamide group can be introduced via an acylation reaction. This involves reacting the spirocyclic intermediate with an acyl chloride or anhydride in the presence of a base like triethylamine (TEA).
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Substitution Reactions: : The 3-chloro-4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step typically requires a halogenated aromatic compound and a nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a phenol derivative.
Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group on the aromatic ring can be substituted by various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methoxyphenyl)-2-(6-oxa-9-azaspiro[4.5]decan-9-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological targets. Its structural features allow it to interact with various enzymes and receptors, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique structural features.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(6-oxa-9-azaspiro[4.5]decan-9-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting or modulating their activity. The
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